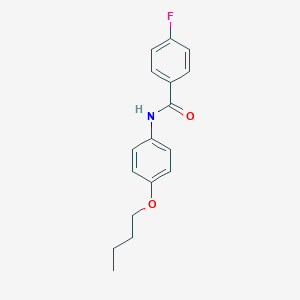

N-(4-Butoxyphenyl)-4-fluorobenzamide

描述

N-(4-Butoxyphenyl)-4-fluorobenzamide is a benzamide derivative characterized by a 4-fluorobenzoyl group linked to a 4-butoxyphenylamine moiety. The butoxy (-OC₄H₉) substituent on the phenyl ring introduces steric bulk and lipophilicity, which can influence solubility, bioavailability, and receptor interactions. This compound belongs to a broader class of fluorinated benzamides, which are often explored for their pharmacological and material science applications due to the electron-withdrawing nature of the fluorine atom and its ability to modulate electronic and steric properties .

属性

CAS 编号 |

5309-26-2 |

|---|---|

分子式 |

C17H18FNO2 |

分子量 |

287.33 g/mol |

IUPAC 名称 |

N-(4-butoxyphenyl)-4-fluorobenzamide |

InChI |

InChI=1S/C17H18FNO2/c1-2-3-12-21-16-10-8-15(9-11-16)19-17(20)13-4-6-14(18)7-5-13/h4-11H,2-3,12H2,1H3,(H,19,20) |

InChI 键 |

LBGPPSXOQOAFCI-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |

规范 SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Fluorinated benzamides exhibit diverse biological and physicochemical properties depending on substituents. Key comparisons include:

Substituents on the Benzamide Moiety

- 4-Fluoro vs. 4-Chloro: N-(4-Butoxyphenyl)-4-chlorobenzamide: Replacing fluorine with chlorine increases molecular weight and polarizability but reduces electronegativity. N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide: Incorporation of a benzothiazole ring introduces heterocyclic rigidity, which can improve metabolic stability. This compound has a molecular weight of 306.74 g/mol and a logP of 3.68, indicating higher lipophilicity compared to the butoxyphenyl derivative .

Substituents on the Aniline Ring

- Butoxy (-OC₄H₉) vs. Methoxy (-OCH₃) :

- 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) : The methoxy group is smaller and less lipophilic than butoxy, leading to differences in crystal packing (e.g., two molecules per asymmetric unit in the butoxy derivative vs. one in methoxy analogs) .

- N-(4-Fluorophenyl)-4-fluorobenzamide : Removal of the butoxy group simplifies the structure, reducing steric bulk and altering solubility. Such modifications are critical in drug design for optimizing pharmacokinetics .

Enzyme Inhibition

- Flurofamide (N-[diaminophosphinyl]-4-fluorobenzamide): A potent urease inhibitor, effective at 10 µM against Ureaplasma urealyticum. The diamino phosphoryl group enhances specificity, making it 1000x more active than acetohydroxamic acid .

- N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide : Promotes ocular neuritogenesis and is patented for treating visual dysfunction. The acetylpiperidine moiety likely enhances blood-brain barrier penetration .

Metal Complexation

- N-(Dimethylcarbamothioyl)-4-fluorobenzamide: Forms stable Ni(II) and Cu(II) complexes via bidentate coordination (thiocarbonyl and carbonyl groups).

Structural and Spectroscopic Properties

Key Research Findings

Electronic Effects : The 4-fluoro substituent stabilizes the benzamide core via electron withdrawal, enhancing resonance and altering dipole moments. This is critical for interactions with biological targets like enzymes or receptors .

Steric Considerations : The butoxy group’s bulkiness can hinder crystallization or receptor binding but improves membrane permeability. For example, the methoxy analog (4MNB) crystallizes with fewer molecules per asymmetric unit due to reduced steric demands .

Biological Specificity : Modifications like the thiourea group () or acetylpiperidine () introduce unique pharmacophores, enabling target-specific applications ranging from antimicrobials to neurotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。